molecular formula C8H11ClN2O2 B1600503 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride CAS No. 856570-92-8

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

Cat. No. B1600503
M. Wt: 202.64 g/mol
InChI Key: IQBSJGFLBITOPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for (S)-2-AP involves the condensation of 3-pyridinylalanine (3-(3-pyridinyl)alanine) with appropriate reagents. The specific synthetic methods may vary, but the resulting compound is the hydrochloride salt of (S)-2-AP .


Molecular Structure Analysis

The molecular formula of (S)-2-AP is C8H10N2O2 , and its molar mass is approximately 166.18 g/mol . The compound’s chemical structure consists of a pyridine ring attached to an alanine moiety. The hydrochloride form adds an HCl molecule to the structure .


Chemical Reactions Analysis

(S)-2-AP can participate in various chemical reactions, including amidation, esterification, and peptide bond formation. Researchers have explored its reactivity in the context of peptide synthesis and drug development .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place under inert atmosphere at room temperature

Safety And Hazards

  • Precautionary Statements : Handle with care. Avoid ingestion, inhalation, and skin contact. Follow safety protocols and use appropriate protective equipment .

properties

IUPAC Name

2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBSJGFLBITOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473511
Record name 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

CAS RN

856570-92-8
Record name 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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